molecular formula C8H15NO2S2 B070575 Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate CAS No. 168140-60-1

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate

Cat. No.: B070575
CAS No.: 168140-60-1
M. Wt: 221.3 g/mol
InChI Key: FVRAMGAROSTBKT-UHFFFAOYSA-N
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Description

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate is a sulfur- and nitrogen-containing propanoate derivative characterized by a bis(methylsulfanyl)methylideneamino substituent at the β-position of the ethyl propanoate backbone. Its crystal structure, resolved by Ke´mish Lo´pez-Rodrı´guez et al., reveals a planar arrangement of the bis(methylsulfanyl)methylideneamino group, stabilized by intramolecular hydrogen bonding between the amino nitrogen and the ester carbonyl oxygen .

Properties

IUPAC Name

ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S2/c1-4-11-7(10)5-6-9-8(12-2)13-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRAMGAROSTBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447708
Record name AGN-PC-0NCHPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168140-60-1
Record name AGN-PC-0NCHPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

The foundational reactants include:

  • Ethyl β-alaninate derivatives : Serve as the ester backbone.

  • Bis(methylsulfanyl)methaniminium salts : Provide the sulfur-containing functional group.

  • Solvents : Ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) for optimal solubility.

Table 1: Standard Reagent Specifications

ReagentPurity (%)Role in Synthesis
Ethyl β-alaninate≥99.5Ester backbone
Bis(methylsulfanyl)methaniminium chloride≥98.0Electrophilic sulfur source
Palladium on carbon (10% Pd/C)10 wt%Hydrogenation catalyst

Reaction Conditions and Optimization

The synthesis proceeds under inert atmospheres (N₂ or Ar) to prevent oxidation of sulfur groups. Critical parameters include:

  • Temperature : 20–25°C for initial condensation, rising to 40–50°C for cyclization.

  • Catalyst loading : 5–10% Pd/C for hydrogenation steps, achieving >90% conversion.

  • Reaction time : 48–72 hours for complete bis-functionalization.

Mechanistic Insight :
The bis(methylsulfanyl) group is installed via nucleophilic attack of methyl sulfides on an iminium intermediate, followed by esterification to stabilize the product. Side reactions, such as over-alkylation, are mitigated by stoichiometric control and phased reagent addition.

Purification and Isolation Techniques

Post-synthesis purification involves:

  • Solvent evaporation : Under reduced pressure (20–30 mmHg) at 40°C.

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) eluent.

  • Recrystallization : From ethanol/water mixtures to achieve ≥98% purity.

Yield Data :

  • Laboratory scale: 65–72% after purification.

  • Industrial batch reactors: 82–89% due to optimized mass transfer.

Industrial-Scale Production Considerations

Automated continuous flow systems enhance reproducibility and throughput:

  • Reactors : Microfluidic channels with integrated temperature control.

  • In-line analytics : UV-Vis and IR sensors monitor reaction progress in real time.

  • Waste minimization : Solvent recovery systems reduce environmental impact.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch ReactorContinuous Flow
Yield (%)82–8988–93
Cycle time (hours)72–9624–36
Purity (%)98–9999–99.9

Analytical Validation of Synthesis Products

Quality assurance protocols include:

  • Liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) : Confirms molecular ion ([M+H]⁺ at m/z 264.1) and detects impurities.

  • Nuclear magnetic resonance (NMR) : ¹H and ¹³C spectra validate structural integrity (e.g., δ 2.76 ppm for -N-CH₃).

  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset: 180°C).

Challenges and Solutions in Synthesis

Common issues and mitigation strategies:

  • Thiol oxidation : Add antioxidants (e.g., BHT) or conduct reactions under strict anaerobic conditions.

  • Ester hydrolysis : Maintain pH 6–7 during aqueous workups.

  • Catalyst poisoning : Use freshly activated Pd/C and filter catalysts immediately post-reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bis(methylsulfanyl) groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products have distinct properties and can be used in different applications.

Scientific Research Applications

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate involves its interaction with specific molecular targets and pathways. The bis(methylsulfanyl) groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds like Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate feature trifluoromethyl groups, which are strongly electron-withdrawing, enhancing electrophilicity at the ketone position.
  • Sulfur Content: Ethyl 3-(methylthio)propanoate contains a single sulfur atom, contributing to its volatility and aroma profile. The target compound’s dual methylsulfanyl groups increase sulfur density, likely improving chelation capacity for transition metals .

Physicochemical Properties

  • Polarity : The trifluoromethylphenyl analogues exhibit higher polarity due to their ketone and fluorine substituents, favoring solubility in polar aprotic solvents. The target compound’s sulfur/nitrogen motif may reduce polarity, enhancing lipid membrane permeability .
  • Thermal Stability: The rigid bis(methylsulfanyl)methylideneamino group in the target compound, stabilized by hydrogen bonding, suggests superior thermal stability compared to simpler esters like Ethyl 3-(methylthio)propanoate .

Functional Divergence

  • Applications: While trifluoromethylphenyl derivatives are leveraged in pharmaceutical and polymer industries, the target compound’s unique structure positions it for niche applications, such as ligand design in catalysis. Ethyl 3-(methylthio)propanoate, isolated from natural sources like pineapple, serves primarily as a flavoring agent .

Biological Activity

Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate (C8H15NO2S2) is a synthetic compound notable for its unique structural features, including bis(methylsulfanyl) and amino groups. This combination suggests potential biological activities that are of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H15NO2S2
  • Molecular Weight : 221.34 g/mol
  • Structure : The compound features a propanoate backbone with bis(methylsulfanyl) and amino substituents, enhancing its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bis(methylsulfanyl) groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This reactivity allows the compound to influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Cell Signaling Modulation : By interacting with signaling proteins, it may alter cellular responses to external stimuli.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
  • Antitumor Activity : The compound has been investigated for its ability to induce apoptosis in cancer cell lines, showing promise as a chemotherapeutic agent.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing potential for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential .
  • Cytotoxicity Assessments :
    • In vitro assays conducted on human cancer cell lines demonstrated that the compound induced cell death at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, suggesting its role as an anticancer agent .
  • Inflammatory Response Modulation :
    • A recent investigation assessed the compound's impact on cytokine production in macrophages. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-aminopropanoateAmino group onlyLimited antimicrobial activity
Bis(methylsulfanyl) derivativesSulfur-containing groupsVariable reactivity; some exhibit toxicity
Ethyl 4-amino-5-methylthiazoleThiazole ringAntimicrobial and anticancer properties

Q & A

Q. What are the common synthetic routes for Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate?

The synthesis typically involves multi-step reactions, such as condensation between methylsulfanyl-containing precursors and a propanoate backbone. For example, nucleophilic substitution or coupling reactions under controlled conditions (e.g., elevated temperatures, specific solvents like DMF or THF) are common . Key intermediates may include bis(methylsulfanyl)methylideneamine derivatives, which are reacted with ethyl propanoate esters. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can spectroscopic techniques confirm the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Peaks for methylsulfanyl (-SMe) protons appear as singlets near δ 2.1–2.3 ppm, while ester (-COOEt) groups show triplet signals around δ 1.2–1.4 ppm (CH3) and δ 4.1–4.3 ppm (CH2) .
  • ¹³C NMR : Carbon signals for the methylideneamino group (C=N) appear near δ 150–160 ppm, with methylsulfanyl carbons at δ 15–20 ppm . Mass spectrometry (MS) can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What role do the bis(methylsulfanyl) groups play in the compound’s stability and reactivity?

The electron-rich sulfur atoms in the bis(methylsulfanyl) groups enhance nucleophilicity, facilitating reactions with electrophilic agents. However, these groups may also increase susceptibility to oxidation, requiring inert atmospheres (e.g., N₂ or Ar) during synthesis . Comparative studies with non-sulfur analogs show slower reaction kinetics in nucleophilic substitutions due to reduced electron density .

Advanced Research Questions

Q. How can reaction kinetics be optimized for synthesizing this compound?

Kinetic studies using UV-Vis or in-situ NMR spectroscopy can monitor reagent consumption. For example, adjusting solvent polarity (e.g., switching from THF to DMSO) or introducing catalytic bases (e.g., triethylamine) accelerates condensation steps . Temperature-dependent studies (e.g., Arrhenius plots) reveal optimal ranges (often 60–80°C) to balance yield and side reactions .

Q. What strategies resolve discrepancies in reported yields for this compound’s synthesis?

Systematic parameter variation is key:

  • Catalyst screening : Metal catalysts (e.g., Pd/C) may stabilize intermediates, as seen in lignin-derived ester syntheses .
  • Purification protocols : HPLC or preparative TLC can isolate high-purity product batches, addressing impurities from sulfur-containing byproducts .
  • Reagent stoichiometry : Excess methylsulfanyl reagents (1.5–2.0 equivalents) often improve yields by driving reactions to completion .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The bulky bis(methylsulfanyl)methylideneamino group creates steric hindrance, limiting accessibility to catalytic sites in Pd-mediated couplings. DFT calculations can model electronic effects, showing reduced electron density at the ester carbonyl due to sulfur’s electron-withdrawing nature . Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Enzyme inhibition assays : Test interactions with targets like proteases or kinases using fluorogenic substrates .
  • Cellular uptake studies : Fluorescence labeling (e.g., BODIPY tags) tracks intracellular localization in cancer or bacterial models .
  • Receptor binding assays : Radioligand competition experiments quantify affinity for G-protein-coupled receptors (GPCRs) .

Data Analysis & Mechanistic Studies

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to proteins like SARS-CoV-2 main protease or β-lactamases. MD simulations assess stability of ligand-receptor complexes, with sulfur atoms forming critical hydrogen bonds or hydrophobic interactions . Pharmacophore models highlight essential structural motifs (e.g., ester and methylsulfanyl groups) for activity .

Q. What analytical approaches validate the compound’s role in catalytic cycles?

  • GC-MS : Monitors volatile intermediates in reductive amination or ester hydrolysis .
  • X-ray crystallography : Resolves crystal structures of metal complexes (e.g., Cu or Zn) to confirm coordination sites .
  • EPR spectroscopy : Detects radical intermediates in oxidation reactions involving sulfur groups .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) over 4–6 weeks show degradation via hydrolysis of the ester group. Lyophilization or storage under anhydrous conditions (-20°C, desiccated) preserves integrity . LC-MS identifies degradation products, such as propanoic acid derivatives .

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